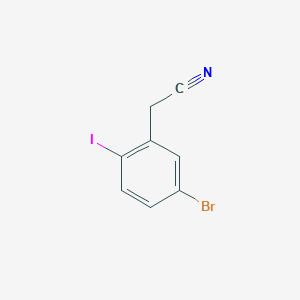
5-Bromo-2-iodophenylacetonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 5-Bromo-2-iodophenylacetonitrile is1S/C8H5BrIN/c9-8-2-1-7 (10)5-6 (8)3-4-11/h1-2,5H,3H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Bromo-2-iodophenylacetonitrile has a molecular weight of 321.94 . It is a solid at ambient temperature . More specific physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique
Application 1: α-glucosidase Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Bromo-2-aryl benzimidazole derivatives, which can be synthesized from 5-Bromo-2-iodophenylacetonitrile, have been studied for their potential as α-glucosidase inhibitors . α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates, and inhibitors of this enzyme are used in the treatment of type 2 diabetes .
- Methods of Application or Experimental Procedures : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out, and the synthetic compounds were characterized by different spectroscopic techniques . Molecular docking was also performed on selected compounds to understand the molecular interaction of molecules with the active site of the enzyme .
- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activities in the range of IC50=12.4–103.2 μM . Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50=38.25±0.12 μM) .
Application 2: Synthesis of 2?-aminobiphen-2-ylacetonitrile
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile, which is structurally similar to 5-Bromo-2-iodophenylacetonitrile, can be used in the preparation of 2?-aminobiphen-2-ylacetonitrile .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of 2?-aminobiphen-2-ylacetonitrile .
Application 3: Synthesis of ethyl (2-iodophenyl)iminoacetate hydrochloride
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile can also be used in the preparation of ethyl (2-iodophenyl)iminoacetate hydrochloride .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of ethyl (2-iodophenyl)iminoacetate hydrochloride .
Application 4: Synthesis of 3,4-disubstituted 2-naphthalenamines
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile can be used in the preparation of 3,4-disubstituted 2-naphthalenamines .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of 3,4-disubstituted 2-naphthalenamines .
Application 5: Synthesis of 2-Iodophenyl-2-methylpropanenitrile
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile, which is structurally similar to 5-Bromo-2-iodophenylacetonitrile, can be used in the preparation of 2-Iodophenyl-2-methylpropanenitrile .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of 2-Iodophenyl-2-methylpropanenitrile .
Application 6: Synthesis of 1-(2-Iodophenyl)cyclopropanecarbonitrile
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile can also be used in the preparation of 1-(2-Iodophenyl)cyclopropanecarbonitrile .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of 1-(2-Iodophenyl)cyclopropanecarbonitrile .
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-bromo-2-iodophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFURERLTIRRYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




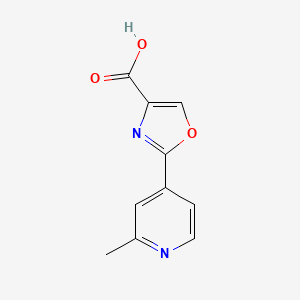
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
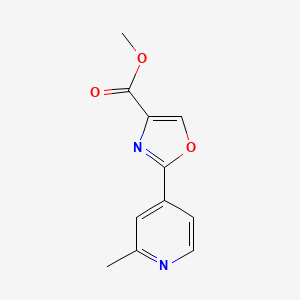
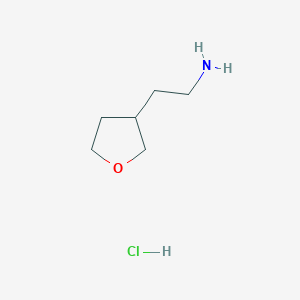
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
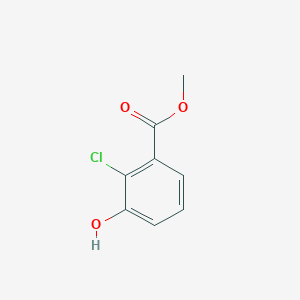
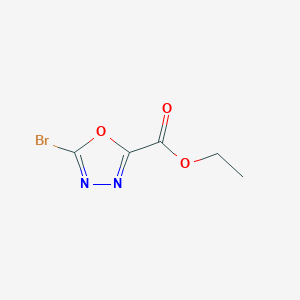
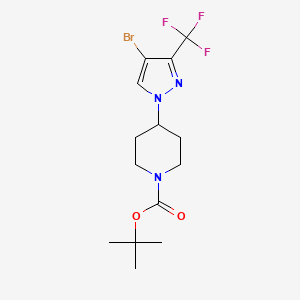
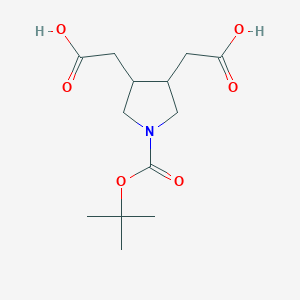
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
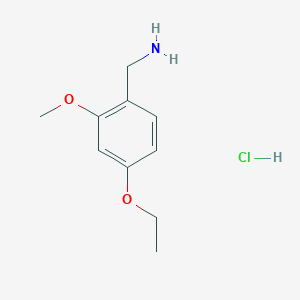
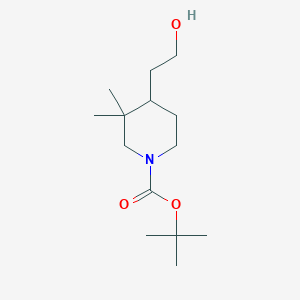
![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)